molecular formula C12H20N4 B6646460 1-cyclohexyl-N-pyrazin-2-ylethane-1,2-diamine

1-cyclohexyl-N-pyrazin-2-ylethane-1,2-diamine

Cat. No.: B6646460
M. Wt: 220.31 g/mol
InChI Key: NZFPAWPFWDZCHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-N-pyrazin-2-ylethane-1,2-diamine is a chemical compound that belongs to the class of diamines It features a cyclohexyl group attached to an ethane-1,2-diamine backbone, with a pyrazine ring substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-N-pyrazin-2-ylethane-1,2-diamine typically involves the reaction of cyclohexylamine with pyrazine-2-carboxaldehyde, followed by reduction and subsequent amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-N-pyrazin-2-ylethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-cyclohexyl-N-pyrazin-2-ylethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclohexyl-N-pyrazin-2-ylethane-1,2-diamine is not well-documented. it is likely to interact with biological targets through its amine groups, which can form hydrogen bonds or ionic interactions with proteins or enzymes. The pyrazine ring may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1,2-diaminocyclohexane: A similar compound with a cyclohexyl group but lacking the pyrazine ring.

    N,N’-dimethylcyclohexane-1,2-diamine: Another related compound with methyl groups on the amine nitrogen atoms.

Uniqueness

1-cyclohexyl-N-pyrazin-2-ylethane-1,2-diamine is unique due to the presence of both the cyclohexyl group and the pyrazine ring, which may confer distinct chemical and biological properties compared to other diamines .

Properties

IUPAC Name

1-cyclohexyl-N-pyrazin-2-ylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c13-8-11(10-4-2-1-3-5-10)16-12-9-14-6-7-15-12/h6-7,9-11H,1-5,8,13H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFPAWPFWDZCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CN)NC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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